41-Fold Superior Chorismatase FkbO Inhibition vs. Unsaturated Vinyl Analog
In a direct competitive inhibition assay using 0.2 mM chorismate (the Km for FkbO), sodium 3-(2-carboxyethyl)benzoate (compound 4, the sodium salt of the target compound) exhibited an IC50 of 1.09 ± 0.26 mM against the chorismatase FkbO from Streptomyces hygroscopicus subsp. ascomyceticus. In contrast, its unsaturated analog sodium 3-(2-carboxyvinyl)benzoate (compound 3) showed an IC50 of 45.0 ± 10.8 mM under identical conditions. This represents a 41.3-fold improvement in inhibitory potency attributable solely to saturation of the side-chain double bond [1]. The experimental Ki for the saturated compound was determined as 82.2 μM, further confirming its competitive binding mode [1].
| Evidence Dimension | IC50 against chorismatase FkbO |
|---|---|
| Target Compound Data | IC50 = 1.09 ± 0.26 mM (sodium 3-(2-carboxyethyl)benzoate, compound 4) |
| Comparator Or Baseline | IC50 = 45.0 ± 10.8 mM (sodium 3-(2-carboxyvinyl)benzoate, compound 3) |
| Quantified Difference | 41.3-fold lower IC50 (higher potency) for the saturated compound |
| Conditions | Competitive assay, 0.2 mM chorismate substrate, FkbO from S. hygroscopicus, n ≥ 3 independent measurements |
Why This Matters
A 41-fold potency difference driven solely by side-chain saturation has direct implications for selecting the correct compound in enzyme inhibition studies—using the unsaturated analog would require ~41× higher concentration to achieve equivalent target engagement, increasing the risk of off-target effects and solubility artifacts.
- [1] Hubrich, F., Mordhorst, S., & Andexer, J. N. (2013). Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases. Bioorganic & Medicinal Chemistry Letters, 23(5), 1477–1481. Table 1. View Source
